Elismetrep is classified under the category of pharmacological agents specifically targeting ion channels. It is synthesized for research purposes and is available from various chemical suppliers, including MedChemExpress, which provides detailed information on its properties and applications . The compound is part of ongoing research aimed at understanding its efficacy and safety in clinical settings.
The synthesis of Elismetrep involves several chemical reactions that require precise conditions to ensure the desired purity and yield. The synthesis typically includes the following steps:
Technical details of the synthesis can vary based on the specific protocol followed, but generally involve standard organic synthesis techniques commonly used in medicinal chemistry.
Elismetrep features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is often represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of Elismetrep plays a crucial role in its interaction with target receptors.
Elismetrep participates in various chemical reactions that are essential for its functionality as a TRPM8 inhibitor. Key reactions include:
These reactions are critical for understanding how Elismetrep functions within biological systems and its potential therapeutic applications.
Elismetrep exerts its pharmacological effects primarily through inhibition of the TRPM8 ion channel, which is involved in sensing cold temperatures and menthol.
Research data indicate that Elismetrep's action on TRPM8 may provide therapeutic benefits in managing chronic pain syndromes.
These properties are essential for determining appropriate storage conditions and application methods in research settings.
Elismetrep holds promise in several scientific domains:
The ongoing research into Elismetrep aims to elucidate further its mechanisms and broaden its applications within clinical pharmacology.
Elismetrep (developmental code: MT-8554) is a synthetically engineered small molecule organic compound with the chemical name 4-[(2S)-2-[(2-methyl-1,3-benzoxazol-4-yl)methylamino]-3-(trifluoromethoxy)phenyl]sulfonylbenzoic acid. It belongs to the pharmacological class of transient receptor potential melastatin 8 (TRPM8) channel antagonists and is chemically characterized as a benzenesulfonamide derivative. With a molecular formula of C₂₇H₂₁F₃N₂O₅S and a molecular weight of 542.53 g/mol, Elismetrep features distinct structural motifs including a trifluoromethoxy group (-OCF₃), a benzoxazole heterocycle, and a polar sulfonylbenzoic acid moiety that collectively contribute to its target specificity and drug-like properties [1] [4] [6]. The compound's systematic IUPAC name is 4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid, reflecting its complex polyaromatic architecture.
Elismetrep's classification as a synthetic organic compound stems from its laboratory origin rather than natural product derivation. Its chemical structure is optimized for oral bioavailability and target engagement, with calculated properties including:
These molecular characteristics enable Elismetrep to cross biological membranes while retaining sufficient water solubility (DMSO solubility: 100 mg/mL or 184.32 mM) for pharmacological activity [4]. The compound's structural complexity is evidenced by its stereochemical configuration at the chiral center, which contributes to its target specificity. Elismetrep's CAS registry number (1400699-64-0) and standardized nomenclature (USAN/INN: Elismetrep) establish its formal chemical identity within pharmaceutical databases and research literature [1] [6].
Table 1: Chemical Properties of Elismetrep
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₁F₃N₂O₅S |
Molecular Weight | 542.53 g/mol |
CAS Registry Number | 1400699-64-0 |
IUPAC Name | 4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |
XLogP | 7.37 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 105.18 Ų |
Solubility in DMSO | 100 mg/mL (184.32 mM) |
The development of Elismetrep represents a convergence point in the decades-long investigation of thermosensory biology and pain pathophysiology. The historical trajectory began with the landmark discovery of TRPM8 in 2002, when it was identified as the primary molecular transducer of cold sensations in mammals [3] [7]. This breakthrough emerged from research on menthol receptors, where natural cooling agents like menthol and icilin were found to specifically activate TRPM8-expressing sensory neurons [3] [9]. The subsequent decade witnessed intense pharmacological characterization of TRPM8, revealing its dual functionality in both innocuous cool sensation and pathological cold hypersensitivity associated with neuropathic conditions [3] [5] [7].
The therapeutic rationale for TRPM8 antagonists gained substantial momentum through knockout mouse studies published between 2007-2011. These investigations demonstrated that genetic ablation of TRPM8 channels abolished cold hypersensitivity in models of neuropathic pain and chemotherapy-induced peripheral neuropathy (CIPN) without compromising basal thermosensation [3] [5] [8]. This compelling genetic validation triggered extensive drug discovery campaigns across the pharmaceutical industry to develop clinically viable antagonists. Elismetrep (MT-8554) emerged from this research wave, first disclosed in patent literature around 2012 (WO2012124825, Example 104) as a potent and orally bioavailable TRPM8 blocker [6].
The compound entered clinical development in the mid-2010s, with phase 2 trials initiated for diabetic peripheral neuropathic pain (DPNP) in Germany, Hungary, and Poland (July 2017), followed by studies for vasomotor symptoms in postmenopausal women in the United States (October 2017) [2]. These clinical investigations built upon foundational work with earlier TRPM8 antagonists like AMTB and thio-BCTC, which demonstrated proof-of-concept for target engagement but lacked optimal drug-like properties [3] [8]. Elismetrep represented a second-generation candidate with improved pharmacokinetic profiles and selectivity over related TRP channels. The developmental timeline reflects the iterative optimization from initial TRPM8 probe molecules to clinical candidates, with Elismetrep positioned as one of the most advanced TRPM8 antagonists in human testing by 2022 [2] [4].
Table 2: Key Milestones in TRPM8 Antagonist Development
Year | Milestone | Significance |
---|---|---|
2002 | TRPM8 identified as cold/menthol receptor | Foundation for thermosensory biology [3] [7] |
2007 | TRPM8 knockout mice show abolished cold hypersensitivity | Genetic validation of target for pain [3] [8] |
2009 | Early antagonists (AMTB, BCTC) demonstrate in vivo efficacy | Pharmacological proof-of-concept [3] [9] |
2012 | Elismetrep synthesized (patent WO2012124825) | First disclosure of clinical candidate [6] |
2017 | Phase 2 trials for diabetic neuropathy initiated | Clinical translation [2] |
2017 | Phase 2 trials for vasomotor symptoms initiated | Expansion to non-pain indications [2] |
2022 | Phase 2 clinical data published for Elismetrep | Human validation of mechanism [2] |
The biological rationale for TRPM8 antagonists in pain management stems from the channel's pathophysiological duality in nociceptive processing. TRPM8 is primarily expressed in a subset of C-fiber and Aδ sensory neurons that detect environmental cold, functioning as a molecular integrator of thermal and chemical stimuli [3] [7] [9]. Under normal physiological conditions, TRPM8 activation produces cooling sensations that paradoxically counteract heat-induced pain through inhibitory interneuron circuits in the spinal cord [3] [7]. However, in neuropathic states, TRPM8 undergoes maladaptive plasticity characterized by:
This pathological transformation converts TRPM8 from a protective thermosensor into a pain amplifier, particularly for cold allodynia – a condition where normally innocuous cool temperatures (e.g., air conditioning, cold objects) elicit excruciating pain. Clinical observations reveal that 20-35% of neuropathic pain patients, including those with chemotherapy-induced neuropathy (e.g., oxaliplatin, bortezomib), experience debilitating cold allodynia that correlates with TRPM8 dysregulation [3] [5]. Preclinical evidence demonstrates that nerve injury models (e.g., chronic constriction injury) increase both TRPM8 protein expression in DRG neurons and the percentage of cold-responsive neurons, effects reversed by TRPM8 knockdown [3] [8].
The therapeutic selectivity of TRPM8 antagonism derives from its limited expression profile. Unlike broadly expressed pain targets, TRPM8 is predominantly localized to peripheral sensory neurons, reducing the risk of central nervous system side effects [3] [9]. Furthermore, TRPM8 antagonists specifically target pathological cold sensitivity without impairing baseline thermosensation – a critical distinction from sodium channel blockers or opioids that cause generalized sensory blunting [3] [5]. This mechanistic precision is evidenced by TRPM8 knockout mice, which exhibit selective abolition of cold hypersensitivity in neuropathic models while maintaining normal responses to heat and mechanical stimuli [3] [8].
Beyond neuropathic pain, TRPM8 modulation shows promise for multiple pain conditions:
Elismetrep embodies the translational application of this rationale, designed to selectively intercept pathological TRPM8 signaling while preserving physiological functions. Its oral bioavailability allows systemic exposure to peripheral sensory neurons, positioning it as a potential first-in-class disease-modifying agent for cold-hypersensitivity syndromes that remain inadequately addressed by current analgesics [1] [2] [4].
Table 3: Pathophysiological Roles of TRPM8 in Pain Conditions
Condition | TRPM8 Pathology | Therapeutic Antagonism Effect |
---|---|---|
Neuropathic Pain | Channel upregulation in DRG neurons | Reduces cold allodynia without affecting basal sensation |
Chemotherapy Neuropathy | Increased cold-responsive neuron population | Prevents cold-triggered pain episodes |
Migraine | Genetic association with migraine susceptibility | May modulate trigeminal nociceptor activation |
Bladder Pain Syndrome | Protein upregulation in bladder tissue | Normalizes voiding function and reduces referred pain |
Diabetic Neuropathy | Enhanced channel sensitization to cooling | Improves cold-induced hyperalgesia |
Table 4: Compound Synonyms and Identifiers
Synonym/Identifier | Designation |
---|---|
Elismetrep | USAN/INN Accepted Name |
MT-8554 | Development Code |
MT8554 | Variant Spelling |
MT 8554 | Variant Spelling |
CAS No. | 1400699-64-0 |
IUPAC Name | 4-[N-[[(2S)-2-methyl-4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |
ChEMBL ID | CHEMBL3682589 |
PubChem CID | 66548125 |
InChI Key | CWEFDWIKLABKBX-UHFFFAOYSA-N |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7